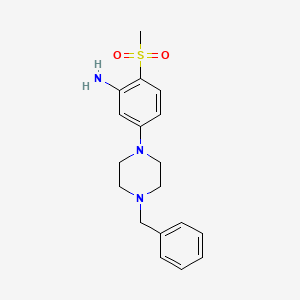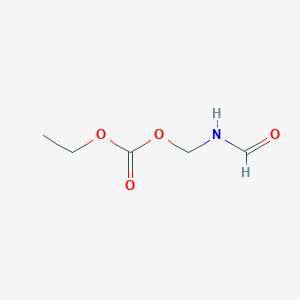
Carbonic acid ethyl ester formylaminomethyl ester
Overview
Description
Carbonic acid ethyl ester formylaminomethyl ester is a versatile chemical compound with a variety of applications in scientific research and industry.
Mechanism of Action
Mode of Action
The organic phase favors ester formation that can be hydrolyzed in the aqueous phase by the same enzyme .
Biochemical Pathways
They are useful in the synthesis of optically pure compounds, perfumes, and antioxidants .
Result of Action
They are still reactive enough to undergo hydrolysis to form carboxylic acids, alcoholysis, to form different esters, and aminolysis to form amides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of carbonic acid ethyl ester formylaminomethyl ester typically involves the reaction of ethyl chloroformate with formylaminomethyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Carbonic acid ethyl ester formylaminomethyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to form carbonic acid and the corresponding alcohol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Carbonic acid and ethyl alcohol.
Reduction: Ethyl alcohol.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Carbonic acid ethyl ester formylaminomethyl ester has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.
Material Science: Utilized in the preparation of novel materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- Carbonic acid methyl ester formylaminomethyl ester
- Carbonic acid propyl ester formylaminomethyl ester
- Carbonic acid butyl ester formylaminomethyl ester
Uniqueness
Carbonic acid ethyl ester formylaminomethyl ester is unique due to its specific ester and formylaminomethyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research .
Properties
IUPAC Name |
ethyl formamidomethyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c1-2-9-5(8)10-4-6-3-7/h3H,2,4H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGVLLCHASWZGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OCNC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



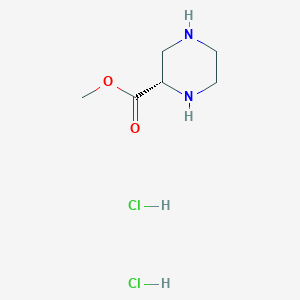
![Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B1441961.png)
![4-[(Dimethylamino)methyl]-3-(trifluoromethyl)aniline](/img/structure/B1441962.png)
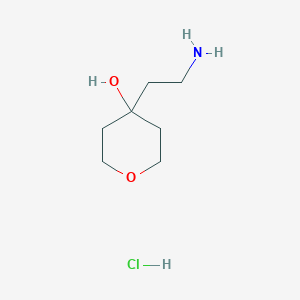
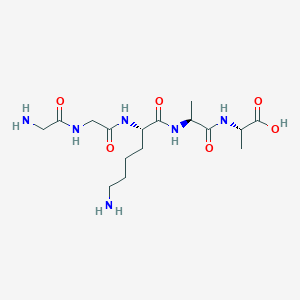

![Benzyl tetrahydro-1H-pyrrolo[3,4-C]isoxazole-5(3H)-carboxylate](/img/structure/B1441969.png)


